

Introduction to WDR5 as a Therapeutic Target

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Compound of Interest

Compound Name: (R)-WM-586

Cat. No.: B15587834

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WD repeat domain 5 (WDR5) is a highly conserved nuclear scaffolding protein that is a core component of numerous multiprotein complexes essential for chromatin regulation.[1][2] A member of the WD40-repeat protein family, WDR5 does not possess intrinsic enzymatic activity but is crucial for the assembly and function of epigenetic 'writer' complexes.[3] Its most prominent role is scaffolding for the Mixed-Lineage Leukemia (MLL)/SET1 family of histone methyltransferases, which catalyze the methylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription.[4][5]

WDR5 features two key protein-protein interaction surfaces on opposite sides of its toroidal structure:

- The WIN (WDR5 Interaction) site: This central arginine-binding pocket is responsible for recruiting WDR5 to chromatin by interacting with proteins like MLL1.[6][7] Most drug discovery efforts have focused on developing inhibitors for the WIN site.[6][7][8]
- The WBM (WDR5 Binding Motif) site: This site is utilized for interaction with other binding partners, most notably the MYC family of oncoprotein transcription factors.[6][9]

The multifaceted role of WDR5 in sustaining oncogenesis, particularly through its interactions with MLL and MYC, has established it as an attractive therapeutic target for various human cancers, including leukemias and solid tumors.[2][8]

Targeting the WDR5-MYC Interaction

The MYC oncoprotein is a critical driver of cell proliferation and is frequently dysregulated in cancer. The recruitment of MYC to its target genes on chromatin is facilitated by its direct

interaction with WDR5.[6][9] This discovery highlighted that inhibiting the WDR5-MYC protein-protein interaction is a viable alternative therapeutic strategy for targeting MYC-driven malignancies.[6] The interaction occurs specifically at the WBM pocket on the WDR5 protein.[6][7]

Discovery of WM-586: A Covalent WBM Site Inhibitor

The discovery of potent and specific inhibitors for the WBM site began with a high-throughput screening campaign to identify molecules that could disrupt the WDR5-MYC interaction. This effort led to the identification of an initial hit compound, WM-662.[10]

Through a subsequent process of structure-based design and chemical optimization of the WM-662 scaffold, researchers developed WM-586, the first-in-class covalent inhibitor for the WDR5 WBM site.[10][11] WM-586 specifically and covalently binds within the WBM pocket, leading to an efficient and durable disruption of the WDR5-MYC interaction.[11][12][13] The active enantiomer is **(R)-WM-586**. [14][15]

Quantitative Data

The following table summarizes the key inhibitory activity data for WM-586.

Compound	Target Interaction	Assay Type	IC50 (nM)	Selectivity Note
WM-586	WDR5-MYC	HTRF Assay	101	Does not affect the WDR5-RBBP5 (WIN site) interaction. [11]

Experimental Protocols

Detailed methodologies for the key experiments involved in the discovery and characterization of WM-586 are outlined below.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for WDR5-MYC Interaction

This biochemical assay is used to quantify the disruption of the WDR5-MYC protein-protein interaction by an inhibitor.

Principle: The assay relies on Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate or Terbium) and an acceptor fluorophore (like d2 or XL665). When tagged WDR5 and MYC proteins interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will cause a decrease in the FRET signal.

Methodology:

- **Protein Preparation:** Recombinant human WDR5 protein is expressed with an N-terminal tag (e.g., 6xHis) and biotinylated. Recombinant MYC peptide (containing the WDR5-binding domain) is synthesized with a different tag (e.g., GST or FLAG).
- **Reagent Preparation:**
 - **WDR5-Donor Complex:** Biotinylated WDR5 is pre-incubated with Streptavidin-Europium Cryptate (donor).
 - **MYC-Acceptor Complex:** Tagged MYC peptide is pre-incubated with an anti-tag antibody labeled with the d2 fluorophore (acceptor).
 - **Inhibitor Dilution:** The test compound (e.g., WM-586) is serially diluted in an appropriate assay buffer (e.g., PBS with 0.1% BSA and 0.5 M KF).
- **Assay Procedure:**
 - The test compound dilutions are added to the wells of a low-volume 384-well plate.
 - The WDR5-Donor complex is added to all wells.
 - The MYC-Acceptor complex is added to initiate the binding reaction.

- The plate is incubated at room temperature for a specified period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
- Data Acquisition: The plate is read on an HTRF-compatible plate reader. The fluorescence emission is measured at two wavelengths: 665 nm (acceptor) and 620 nm (donor).
- Data Analysis: The HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000 is calculated. The percentage of inhibition is determined relative to DMSO (vehicle) controls. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation using graphing software.

Intact Protein Mass Spectrometry for Covalent Binding Confirmation

This biophysical assay is used to confirm that an inhibitor binds covalently to its target protein.

Principle: A covalent inhibitor will form a permanent bond with the target protein, resulting in a mass increase of the protein that is equal to the molecular weight of the inhibitor. This mass shift can be precisely measured using Liquid Chromatography-Mass Spectrometry (LC-MS).

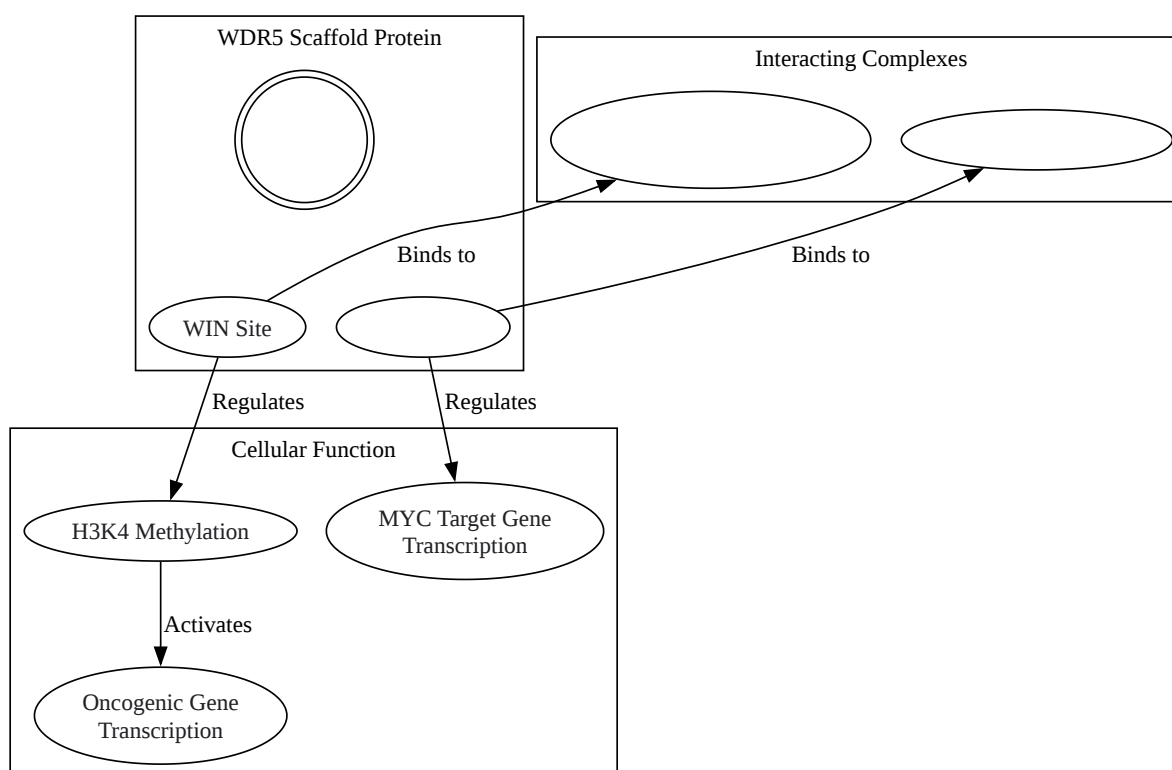
Methodology:

- Incubation: Recombinant WDR5 protein (at a concentration of ~5-10 μM) is incubated with a molar excess (e.g., 5-10 fold) of WM-586 in a suitable buffer (e.g., Ammonium Bicarbonate or HEPES) at room temperature or 37°C for several hours. A control sample with WDR5 and DMSO is run in parallel.
- Sample Cleanup: The reaction mixture is desalted to remove unbound inhibitor and non-volatile salts using a C4 ZipTip or a similar reverse-phase chromatography method.
- LC-MS Analysis: The desalted protein sample is injected into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.
- Data Deconvolution: The resulting mass spectrum, which contains a series of multiply charged ions, is deconvoluted using specialized software (e.g., MaxEnt1) to determine the exact molecular weight of the intact protein.

- Analysis: The measured mass of the WM-586-treated WDR5 is compared to the mass of the DMSO-treated WDR5. A mass increase corresponding to the molecular weight of WM-586 confirms the formation of a covalent adduct.

Visualizations

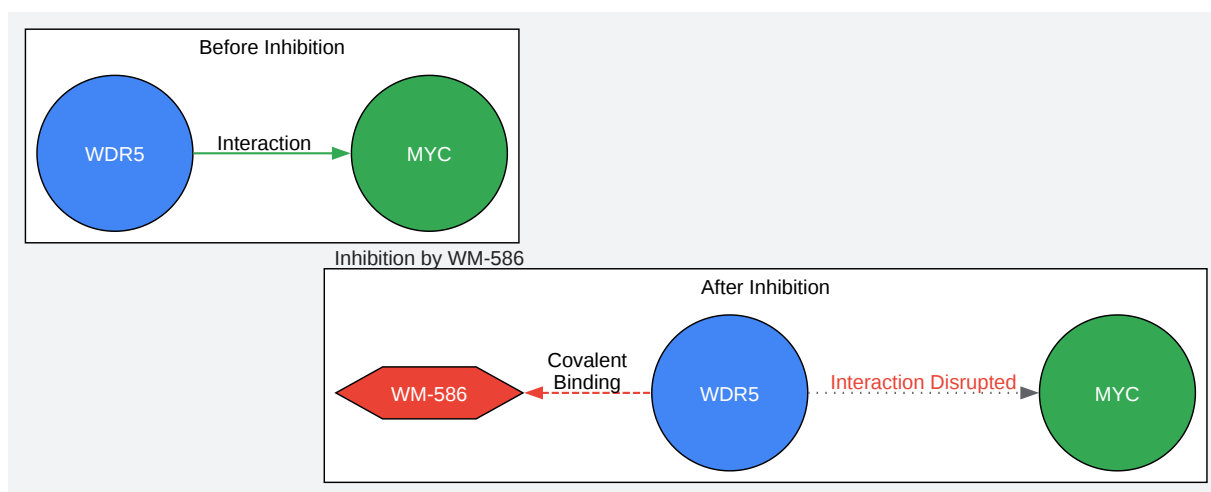
WDR5 Signaling and Interaction Hub



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Caption: Workflow for the discovery of the covalent inhibitor **(R)-WM-586**.

Mechanism of Action of WM-586



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Caption: WM-586 covalently binds WDR5 to disrupt MYC interaction.

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